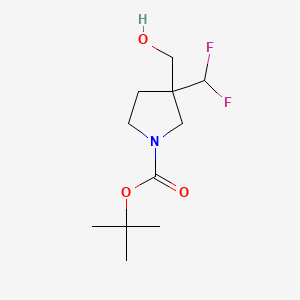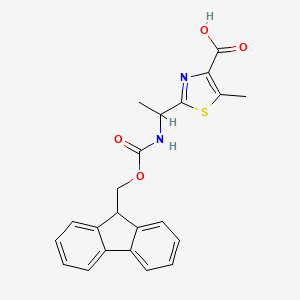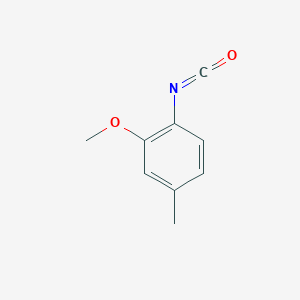
1-Isocyanato-2-methoxy-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzene, featuring an isocyanate group (-NCO) attached to the benzene ring along with methoxy (-OCH3) and methyl (-CH3) substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-methoxy-4-methylbenzene can be synthesized through the reaction of 2-methoxy-4-methylphenylamine with phosgene (COCl2). The reaction typically occurs in an inert solvent such as dichloromethane under controlled temperature conditions to prevent decomposition of the isocyanate group.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The process may also include purification steps such as distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isocyanato-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Electrophilic Aromatic Substitution: The methoxy and methyl groups activate the benzene ring towards electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents like primary amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination under acidic conditions.
Major Products Formed:
Ureas and Carbamates: Formed from nucleophilic addition reactions.
Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
1-Isocyanato-2-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and coatings due to its reactivity with various nucleophiles.
Mécanisme D'action
The mechanism of action of 1-isocyanato-2-methoxy-4-methylbenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The methoxy and methyl groups on the benzene ring influence the compound’s reactivity by activating the ring towards electrophilic substitution reactions.
Comparaison Avec Des Composés Similaires
1-Isocyanato-4-methylbenzene: Lacks the methoxy group, resulting in different reactivity and applications.
1-Isocyanato-2-methoxybenzene: Lacks the methyl group, affecting its chemical behavior and uses.
Uniqueness: 1-Isocyanato-2-methoxy-4-methylbenzene is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and make it suitable for a wider range of applications compared to its simpler counterparts.
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
1-isocyanato-2-methoxy-4-methylbenzene |
InChI |
InChI=1S/C9H9NO2/c1-7-3-4-8(10-6-11)9(5-7)12-2/h3-5H,1-2H3 |
Clé InChI |
XAUHPLSATVSUHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N=C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




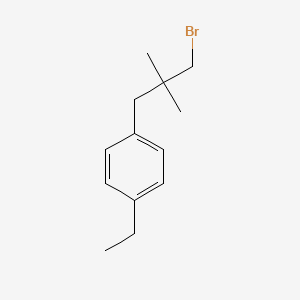

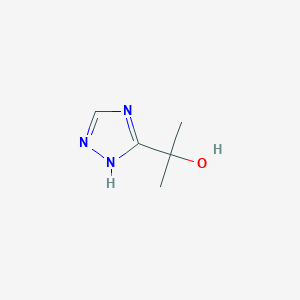


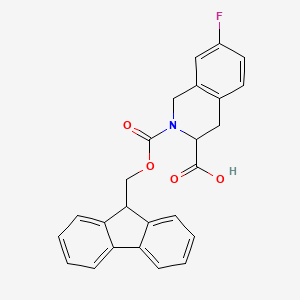
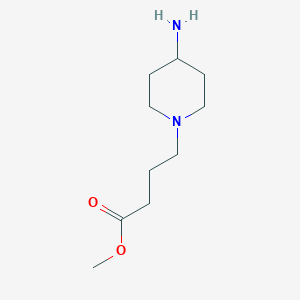

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-2-YL-acetic acid](/img/structure/B13623084.png)
